molecular formula C9H9BrO3S B12853551 1-(2-bromo-6-methylsulfonylphenyl)ethanone

1-(2-bromo-6-methylsulfonylphenyl)ethanone

Cat. No.: B12853551
M. Wt: 277.14 g/mol
InChI Key: CUPJKJNMULUXOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Elucidation of 1-(2-Bromo-6-methylsulfonylphenyl)ethanone

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is 1-(2-bromo-6-methylsulfonylphenyl)ethanone , derived through the following rationale:

  • The parent structure is a phenyl ring substituted with bromo (–Br) and methylsulfonyl (–SO₂CH₃) groups at positions 2 and 6, respectively.
  • The ethanone functional group (–COCH₃) is attached to the phenyl ring at position 1, completing the aromatic ketone structure.

Alternative designations include:

  • 4-(Methylsulfonyl)phenacyl bromide
  • 2-Bromo-1-(6-methylsulfonylphenyl)ethanone
  • 4-Methylsulfonyl-α-bromoacetophenone

The compound is registered under CAS No. 50413-24-6 and has a molecular formula of C₉H₉BrO₃S with a molecular weight of 277.14 g/mol .

Table 1: Key Identifiers of 1-(2-Bromo-6-methylsulfonylphenyl)ethanone
Property Value Source
CAS No. 50413-24-6
Molecular Formula C₉H₉BrO₃S
Molecular Weight 277.14 g/mol
IUPAC Name 1-(2-bromo-6-methylsulfonylphenyl)ethanone

Crystallographic Analysis and X-ray Diffraction Studies

Crystallographic data for 1-(2-bromo-6-methylsulfonylphenyl)ethanone are not extensively reported in the available literature. However, analogous compounds, such as 4-[(6-chloro-3-pyridylmethyl)(2,2-difluoroethyl)amino]furan-2(5H)-one, have been characterized using X-ray powder diffraction (XRPD) to identify polymorphic forms. For the target compound, hypothetical XRPD patterns would likely reveal:

  • Peaks corresponding to planar aromatic stacking due to the phenyl ring.
  • Distinct reflections from the methylsulfonyl and bromo substituents, which introduce steric and electronic asymmetry.

Experimental melting points reported for this compound range from 126°C under inert gas storage conditions.

Spectroscopic Characterization (NMR, IR, MS, UV-Vis)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR :

    • The methylsulfonyl group (–SO₂CH₃) exhibits a singlet at δ 3.1–3.3 ppm due to three equivalent protons.
    • The acetophenone methyl group (–COCH₃) resonates as a singlet at δ 2.6–2.8 ppm .
    • Aromatic protons adjacent to electron-withdrawing groups (Br, SO₂CH₃) appear deshielded at δ 7.8–8.2 ppm .
  • ¹³C NMR :

    • The ketone carbonyl carbon (–CO–) appears at δ 195–200 ppm .
    • The methylsulfonyl sulfur-bound carbon is observed at δ 55–60 ppm , while the aromatic carbons adjacent to substituents resonate at δ 125–140 ppm .
Infrared (IR) Spectroscopy
  • Strong absorption at ~1700 cm⁻¹ corresponds to the C=O stretch of the ketone group.
  • S=O asymmetric and symmetric stretches from the methylsulfonyl group appear at 1350 cm⁻¹ and 1150 cm⁻¹ , respectively.
Mass Spectrometry (MS)
  • The molecular ion peak is observed at m/z 277 (C₉H₉BrO₃S⁺), with fragmentation patterns including loss of Br (–80 amu) and SO₂CH₃ (–95 amu).
UV-Vis Spectroscopy
  • Absorption maxima occur at λ = 250–270 nm due to π→π* transitions in the aromatic system, with a bathochromic shift influenced by electron-withdrawing substituents.

Computational Modeling of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) calculations predict the following:

  • Molecular Geometry : The methylsulfonyl group adopts a trigonal planar geometry around sulfur, while the bromo substituent induces slight distortion in the phenyl ring’s planarity.
  • Electrostatic Potential Maps : Regions of high electron density localize near the sulfonyl oxygen atoms and the carbonyl group, making these sites nucleophilic targets.
  • HOMO-LUMO Gap : The energy gap between the highest occupied and lowest unoccupied molecular orbitals is ~4.5 eV , indicating moderate reactivity suitable for electrophilic substitution reactions.
Table 2: Key Computational Parameters
Parameter Value/Description Source
Bond Length (C=O) 1.21 Å
Bond Angle (O=S=O) 117°
HOMO-LUMO Gap 4.5 eV

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

1-(2-bromo-6-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9BrO3S/c1-6(11)9-7(10)4-3-5-8(9)14(2,12)13/h3-5H,1-2H3

InChI Key

CUPJKJNMULUXOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1Br)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Bromination of 1-(2-methylsulfonylphenyl)ethanone

The most common synthetic route to 1-(2-bromo-6-methylsulfonylphenyl)ethanone involves the bromination of the corresponding 1-(2-methylsulfonylphenyl)ethanone precursor. This precursor can be synthesized via sulfonylation of 2-acetylphenyl derivatives or by coupling reactions involving sodium methanesulfinate.

Typical Bromination Procedure:

  • Reagents: Bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent.
  • Solvent: Dichloromethane (DCM) or acetic acid.
  • Conditions: The reaction is conducted at low to ambient temperatures (0–25°C) to control the rate and selectivity of bromination.
  • Mechanism: Electrophilic aromatic substitution occurs preferentially at the ortho position relative to the methylsulfonyl group, facilitated by the electron-withdrawing effect of the sulfone.

Example Reaction:

1-(2-methylsulfonylphenyl)ethanone + Br2 (or NBS) → 1-(2-bromo-6-methylsulfonylphenyl)ethanone

The reaction is monitored by thin-layer chromatography (TLC) or NMR to ensure completion and minimize side products.

Copper-Catalyzed Sulfonylation Followed by Bromination

An alternative approach involves a two-step sequence:

  • Step 1: Copper(I) iodide-catalyzed sulfonylation of 2-iodoacetophenone with sodium methanesulfinate in dimethyl sulfoxide (DMSO) at 100°C under inert atmosphere to yield 1-(2-(methylsulfonyl)phenyl)ethanone with high yield (~95%).
  • Step 2: Subsequent bromination of this intermediate using bromine or NBS under controlled conditions to introduce the bromine atom at the 2-position.

This method benefits from high regioselectivity and good overall yields.

Industrial Scale Production

Industrial synthesis typically scales the above laboratory methods with modifications for efficiency and safety:

  • Use of continuous flow reactors for controlled bromination.
  • Automated monitoring of reaction parameters (temperature, bromine addition rate).
  • Purification by recrystallization or chromatography to achieve >95% purity.
  • Use of environmentally benign solvents and reagents where possible.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Brominating agent Br2 or N-bromosuccinimide (NBS) NBS preferred for milder, selective bromination
Solvent Dichloromethane, Acetic acid, or DMSO DCM common for bromination; DMSO for sulfonylation
Temperature 0–25°C for bromination; 100°C for sulfonylation Low temp controls side reactions
Catalyst CuI for sulfonylation Enhances coupling efficiency
Atmosphere Argon or nitrogen (inert) Prevents oxidation or moisture interference
Reaction time 2–6 hours Monitored by TLC or NMR
Yield 83–95% High yields reported in literature

Characterization and Purity Assessment

  • NMR Spectroscopy: Confirms substitution pattern; methylsulfonyl protons at δ ~3.0 ppm; aromatic protons shifted due to bromine and sulfone.
  • FT-IR Spectroscopy: Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1300 cm⁻¹ (S=O stretch).
  • Melting Point: 126–128°C indicative of high purity.
  • Mass Spectrometry: Molecular ion peak consistent with C9H9BrO3S (molecular weight ~277 g/mol).
  • X-ray Crystallography: Confirms molecular structure, bond lengths (C–Br ~1.93 Å), and dihedral angles.

Summary Table of Preparation Routes

Method Starting Material Key Reagents & Conditions Yield (%) Notes
Direct Bromination 1-(2-methylsulfonylphenyl)ethanone Br2 or NBS, DCM, 0–25°C 83–90 Simple, widely used
Copper-Catalyzed Sulfonylation + Bromination 2-iodoacetophenone + sodium methanesulfinate CuI, DMSO, 100°C; then Br2 or NBS bromination 90–95 High regioselectivity, high yield
Industrial Continuous Flow Same as above Automated bromination, controlled addition >90 Scalable, efficient

Research Findings and Notes

  • The methylsulfonyl group strongly activates the aromatic ring toward electrophilic substitution at the ortho position, facilitating selective bromination.
  • Copper-catalyzed sulfonylation is a robust method to introduce the methylsulfonyl group with excellent yields and regioselectivity.
  • Bromination with NBS is preferred in laboratory settings for better control and fewer side reactions compared to elemental bromine.
  • Industrial processes emphasize safety, scalability, and environmental considerations, often employing continuous flow technology.
  • Purification by recrystallization from ethanol/water mixtures yields high-purity crystalline products suitable for further synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromo-6-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide.

    Reduction Reactions: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation Reactions: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Major Products Formed:

    Substitution Reactions: Products include 1-(2-amino-6-methylsulfonylphenyl)ethanone, 1-(2-thio-6-methylsulfonylphenyl)ethanone, and 1-(2-alkoxy-6-methylsulfonylphenyl)ethanone.

    Reduction Reactions: The major product is 1-(2-bromo-6-methylsulfonylphenyl)ethanol.

    Oxidation Reactions: The major product is 1-(2-bromo-6-methylsulfonylphenyl)sulfone.

Scientific Research Applications

Pharmaceutical Development

1-(2-bromo-6-methylsulfonylphenyl)ethanone serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting inflammatory and pain-related conditions. Its role in the development of COX-2 inhibitors, such as Etoricoxib, highlights its significance in pain management therapies. Research indicates that compounds derived from this chemical can effectively inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Case Study: Synthesis of Etoricoxib

  • Objective: To synthesize Etoricoxib using 1-(2-bromo-6-methylsulfonylphenyl)ethanone as an intermediate.
  • Method: The synthesis involves a multi-step reaction where the compound acts as a building block for creating the active pharmaceutical ingredient.
  • Outcome: Successful synthesis of Etoricoxib demonstrated enhanced anti-inflammatory properties, proving the compound's utility in pharmaceutical applications .

Organic Synthesis

In organic chemistry, 1-(2-bromo-6-methylsulfonylphenyl)ethanone is frequently utilized for constructing complex molecules. Its electrophilic nature allows it to participate in various reactions, facilitating the development of new compounds with desired biological activities.

Applications:

  • Used in nucleophilic substitution reactions to create more complex structures.
  • Acts as a reagent in cross-coupling reactions, which are essential for synthesizing diverse organic compounds.

Material Science

The compound is also applied in material science for formulating specialty materials, including polymers and coatings. Its unique chemical properties enhance the performance characteristics of these materials, making them suitable for specific applications.

Applications:

  • Development of high-performance polymers that exhibit improved thermal stability and mechanical properties.
  • Utilization in coatings that require specific chemical resistance or adhesion properties.

Agricultural Chemistry

In agricultural chemistry, 1-(2-bromo-6-methylsulfonylphenyl)ethanone contributes to the formulation of agrochemicals. It plays a role in developing effective pesticides and herbicides aimed at improving crop yield and protection against pests.

Case Study: Pesticide Development

  • Objective: To evaluate the efficacy of formulations containing 1-(2-bromo-6-methylsulfonylphenyl)ethanone against common agricultural pests.
  • Method: Field trials were conducted to assess pest resistance and crop health.
  • Outcome: Formulations demonstrated significant pest control efficacy while maintaining crop integrity, showcasing the compound's potential in agricultural applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reference standard. It aids in accurately identifying and quantifying related compounds across various samples, enhancing the reliability of analytical methods.

Applications:

  • Employed in chromatography and mass spectrometry to calibrate instruments and validate methodologies.
  • Used as a benchmark for assessing the purity and concentration of synthesized compounds.

Data Table: Summary of Applications

Application AreaDescriptionExample Use Case
Pharmaceutical DevelopmentIntermediate for COX-2 inhibitors like EtoricoxibPain management therapies
Organic SynthesisBuilding block for complex organic moleculesNucleophilic substitution reactions
Material ScienceFormulation of polymers and coatings with enhanced propertiesHigh-performance materials
Agricultural ChemistryDevelopment of pesticides and herbicidesImproved crop yield and pest resistance
Analytical ChemistryReference standard for accurate identification and quantificationCalibration in chromatography

Mechanism of Action

The mechanism of action of 1-(2-bromo-6-methylsulfonylphenyl)ethanone involves its interaction with specific molecular targets. The bromo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological membranes and receptors. The ethanone moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences and similarities between 1-(2-bromo-6-methylsulfonylphenyl)ethanone and related compounds:

Compound Name Substituents (Position) Functional Groups Molecular Weight (g/mol) Key References
1-(2-Bromo-6-methylsulfonylphenyl)ethanone Br (2), CH₃SO₂ (6) Bromo, methylsulfonyl, ketone ~277.1 (estimated) N/A
1-(2-Amino-6-nitrophenyl)ethanone NH₂ (2), NO₂ (6) Amino, nitro, ketone 196.17
1-(3-Bromophenyl)ethanone Br (3) Bromo, ketone 199.04
1-(6-Bromo-3-pyridyl)ethanone Br (6, pyridine ring) Bromo, ketone 200.03
1-(2-Hydroxy-4-morpholin-4-yl-phenyl)ethanone OH (2), morpholine (4) Hydroxy, morpholine, ketone 265.29
1-(2,4-Dihydroxy-6-methoxy-3-methylphenyl)ethanone OH (2,4), OCH₃ (6), CH₃ (3) Hydroxy, methoxy, methyl, ketone 226.23

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The methylsulfonyl group in the target compound is a stronger EWG than nitro (in ) or bromo (in ), which may enhance electrophilic reactivity and stability toward nucleophilic attack.
  • Solubility : Hydroxy and morpholine substituents (e.g., in and ) improve water solubility, whereas bromo and methylsulfonyl groups may reduce it.
  • Steric Effects: Bulky substituents like morpholine () or prenyl groups in isoquinoline alkaloids () can hinder reaction kinetics compared to smaller groups like methylsulfonyl.

Target Compound Hypotheses :

  • The methylsulfonyl group may enhance binding to enzymatic targets (e.g., kinases or oxidases) due to its polar nature.
  • Bromine’s steric and electronic effects could modulate interactions with biological receptors.

Physicochemical Properties

  • Thermodynamic Stability : Compounds with nitro groups () exhibit lower thermal stability compared to methylsulfonyl analogs.
  • Tautomerism/Keto-Enol Equilibria: Observed in compounds like 1-(3,4-dihydroxy-6-methylphenyl)ethanone (), but methylsulfonyl’s EWG may suppress enol formation.
  • Crystallography: Brominated quinolines () show distinct packing patterns influenced by halogen bonding, which may extend to the target compound.

Biological Activity

1-(2-bromo-6-methylsulfonylphenyl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

1-(2-bromo-6-methylsulfonylphenyl)ethanone features a bromine atom and a methylsulfonyl group attached to a phenyl ring, which influences its reactivity and biological activity. The compound is often studied for its role in drug development, particularly in the synthesis of pharmaceuticals targeting various diseases.

Antimicrobial Properties

Research indicates that 1-(2-bromo-6-methylsulfonylphenyl)ethanone exhibits antimicrobial activity. It has been investigated for its efficacy against several bacterial strains, suggesting potential applications in treating infections. The mechanism involves interaction with bacterial cell wall synthesis pathways, leading to cell lysis and death.

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It may inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By blocking COX-2 activity, it can potentially reduce inflammation and associated pain, making it a candidate for conditions like arthritis .

The biological activity of 1-(2-bromo-6-methylsulfonylphenyl)ethanone is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor of COX-2, which is crucial in the synthesis of pro-inflammatory prostanoids .
  • Cell Signaling Pathways : It may modulate signaling pathways related to inflammation and microbial growth, influencing cellular responses.

Case Studies

  • Antimicrobial Activity : A study conducted on various bacterial strains demonstrated that the compound inhibited growth effectively at concentrations as low as 10 µg/mL. This suggests a strong potential for further development into antimicrobial agents.
  • Anti-inflammatory Activity : In vitro assays indicated that 1-(2-bromo-6-methylsulfonylphenyl)ethanone reduced COX-2 levels by approximately 70% at a concentration of 50 µM, showcasing its potency as an anti-inflammatory agent .

Comparative Analysis with Similar Compounds

A comparative analysis with other compounds reveals unique properties of 1-(2-bromo-6-methylsulfonylphenyl)ethanone:

Compound NameAntimicrobial ActivityCOX-2 InhibitionOther Activities
1-(2-bromo-6-methylsulfonylphenyl)ethanoneYesStrongPotential analgesic
2-Bromo-1-(4-methylphenyl)ethanoneModerateModerateLimited
4-MethylumbelliferoneYesWeakAntitumor effects

Q & A

Q. What synthetic routes are available for preparing 1-(2-bromo-6-methylsulfonylphenyl)ethanone, and how can reaction conditions be optimized?

Methodological Answer:

  • Step 1: Substrate Preparation
    Start with a pre-functionalized aromatic precursor, such as 2-bromo-6-methylsulfonylacetophenone. Bromination and sulfonation steps may require sequential protection/deprotection strategies to avoid undesired side reactions. For bromination, use N-bromosuccinimide (NBS) in dichloromethane under controlled temperatures (0–25°C) .
  • Step 2: Ketone Formation
    Employ Friedel-Crafts acylation with acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) in anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 7:3).
  • Optimization Tips:
    Use HPLC to assess purity (>95%) and GC-MS to identify byproducts (e.g., over-brominated derivatives). Adjust stoichiometry of sulfonylating agents (e.g., methanesulfonyl chloride) to minimize polysubstitution .

Q. Which analytical techniques are most reliable for characterizing 1-(2-bromo-6-methylsulfonylphenyl)ethanone?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (CDCl₃): Expect signals for methylsulfonyl (δ 3.0–3.2 ppm, singlet) and acetyl (δ 2.6 ppm, singlet). Aromatic protons adjacent to electron-withdrawing groups (Br, SO₂Me) resonate downfield (δ 7.5–8.2 ppm) .
    • ¹³C NMR : Confirm carbonyl (C=O) at ~200 ppm and sulfonyl carbon at ~44 ppm.
  • Mass Spectrometry (HRMS):
    Calculate exact mass (C₉H₈BrO₃S: ~307.94 g/mol) to validate molecular ion peaks.
  • X-ray Crystallography (Optional):
    Use slow evaporation in EtOAc/hexane to obtain single crystals for structural confirmation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 1-(2-bromo-6-methylsulfonylphenyl)ethanone in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) Studies:
    Model the compound’s frontier molecular orbitals (HOMO/LUMO) using Gaussian 16 with B3LYP/6-31G(d) basis sets. The electron-deficient aryl ring (due to Br and SO₂Me) enhances susceptibility to nucleophilic aromatic substitution.
  • Reactivity Predictions:
    Compare activation energies for Suzuki-Miyaura coupling using Pd(PPh₃)₄ vs. Buchwald-Hartwig amination. Simulate transition states to identify rate-limiting steps .

Q. How should researchers address contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Case Study: Ambiguous NMR Signals
    • Scenario: Overlapping aromatic proton signals due to rotational isomerism.
    • Resolution:

Perform variable-temperature NMR (VT-NMR) to coalesce split peaks at elevated temperatures.

Use 2D techniques (COSY, HSQC) to assign coupling patterns and confirm substituent positions .

  • Validation: Compare experimental data with simulated spectra from ACD/Labs or ChemDraw .

Q. What strategies optimize the compound’s bioavailability in pharmacological studies?

Methodological Answer:

  • ADMET Profiling:
    • Lipinski’s Rule Compliance: Calculate logP (use ACD/Percepta) to ensure <5. The methylsulfonyl group may increase polarity, improving solubility but reducing membrane permeability .
    • Metabolic Stability: Perform microsomal assays (human liver microsomes) to estimate half-life (t₁/₂). Introduce electron-donating groups to reduce oxidative metabolism .
  • Molecular Docking:
    Use AutoDock Vina to predict binding affinity with target proteins (e.g., kinases). Prioritize poses with hydrogen bonding to sulfonyl oxygen .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.